molecular formula C12H13BrO3 B8694034 4-Bromo-2-(2-oxocyclopentyloxy)anisole CAS No. 185244-57-9

4-Bromo-2-(2-oxocyclopentyloxy)anisole

Cat. No.: B8694034
CAS No.: 185244-57-9
M. Wt: 285.13 g/mol
InChI Key: BIUHJCSPFGAWEZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-oxocyclopentyloxy)anisole is a brominated anisole derivative characterized by a methoxy group at position 1, a bromine atom at position 4, and a 2-oxocyclopentyloxy substituent at position 2. The 2-oxocyclopentyloxy group introduces a cyclic ketone ether, which confers unique steric and electronic properties to the molecule.

Properties

CAS No.

185244-57-9

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenoxy)cyclopentan-1-one

InChI

InChI=1S/C12H13BrO3/c1-15-11-6-5-8(13)7-12(11)16-10-4-2-3-9(10)14/h5-7,10H,2-4H2,1H3

InChI Key

BIUHJCSPFGAWEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCCC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-2-(2-oxocyclopentyloxy)anisole with structurally related bromoanisole derivatives, emphasizing substituent effects, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications References
This compound Not available C₁₂H₁₃BrO₃ ~285.14 (estimated) Br (4), OMe (1), 2-oxocyclopentyloxy (2) Cyclic ketone ether enhances steric bulk; ketone enables functionalization Potential pharmaceutical intermediate N/A
4-Bromo-2-fluoroanisole 2357-52-0 C₇H₆BrFO 205.026 Br (4), F (2), OMe (1) Fluorine’s electron-withdrawing effect directs electrophilic substitution Chemical intermediate
2-Bromo-4-methylanisole N/A C₈H₉BrO 201.063 Br (2), Me (4), OMe (1) Methyl group increases lipophilicity and stability Organic synthesis intermediate
4-Bromo-2-(2-methoxyethoxy)anisole 1132672-05-9 C₁₀H₁₃BrO₃ 261.11 Br (4), OMe (1), 2-methoxyethoxy (2) Ether linkage improves solubility in polar solvents Pharmaceutical intermediate
4-Bromo-2-(trifluoromethyl)anisole 1514-11-0 C₈H₆BrF₃O 255.03 Br (4), CF₃ (2), OMe (1) Trifluoromethyl group strongly deactivates the ring; enhances metabolic stability Specialty chemical synthesis
4-Bromo-2-hydroxyanisole 37942-01-1 C₇H₇BrO₂ 203.03 Br (4), OH (2), OMe (1) Hydroxyl group enables hydrogen bonding; activates ring for electrophilic attack Potential agrochemical/pharmaceutical use
1-(5-Bromo-2-methoxyphenyl)adamantane N/A C₁₇H₂₁BrO 321.26 Br (5), OMe (2), Adamantane (1) Adamantane’s rigidity enhances interaction with hydrophobic biological targets Medicinal chemistry (e.g., antiviral)

Key Research Findings

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -CF₃ in 4-Bromo-2-(trifluoromethyl)anisole) deactivate the aromatic ring, directing electrophilic substitutions to meta positions .
  • Electron-donating groups (e.g., -OH in 4-Bromo-2-hydroxyanisole) activate the ring for ortho/para substitutions and enhance solubility via hydrogen bonding .

Ether-linked substituents (e.g., 2-methoxyethoxy in ) improve solubility in both polar and nonpolar media, making them versatile in synthetic workflows .

Applications in Industry :

  • Pharmaceutical intermediates : Compounds with ether or hydroxyl groups (e.g., 4-Bromo-2-(2-methoxyethoxy)anisole) are prioritized for drug synthesis due to balanced reactivity and solubility .
  • Agrochemicals : Brominated anisoles with electron-withdrawing groups (e.g., -CF₃) are explored for their stability and pesticidal activity .

Safety and Handling :

  • Brominated anisoles often exhibit skin and eye irritation (e.g., 4-Bromo-2-(trifluoromethoxy)anisole in ) due to halogen content, necessitating strict handling protocols .

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